molecular formula C12H19NO B13043737 1-(4-Methoxyphenyl)-3-methylbutan-2-amine

1-(4-Methoxyphenyl)-3-methylbutan-2-amine

Cat. No.: B13043737
M. Wt: 193.28 g/mol
InChI Key: RVYFDOMQGUWFOF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methylbutan-2-amine is a chemical compound of interest in medicinal chemistry research, particularly as a synthetic intermediate. Its structure, featuring a methoxyphenyl group and a chiral center, is reminiscent of compounds studied for their biological activity. Structurally similar amines, especially those with specific stereochemistry, have been identified as key intermediates in the synthesis of more complex bioactive molecules . For instance, research into beta-2-adrenergic receptor (β2-AR) agonists has utilized analogous 4'-methoxy-substituted structures to explore binding affinity and functional activity at target receptors . The methoxy group is a common pharmacophore in drug discovery, often incorporated to influence a molecule's electronic properties, conformation, and binding interactions with biological targets through steric and hydrophobic effects . This product is provided for research purposes to facilitate such exploratory studies. This compound is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methylbutan-2-amine

InChI

InChI=1S/C12H19NO/c1-9(2)12(13)8-10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3

InChI Key

RVYFDOMQGUWFOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=C(C=C1)OC)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to 1-(4-Methoxyphenyl)-3-methylbutan-2-amine

The synthesis of this compound can be achieved through several routes, with reductive amination being a primary and widely utilized method. Alternative strategies offer different precursor options and reaction conditions.

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of this compound. This approach typically involves the reaction of a ketone precursor with an amine source in the presence of a reducing agent. A prominent example of this strategy is the Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (via formamide (B127407) or ammonium (B1175870) formate). caltech.eduwikipedia.org

The common precursor for this synthesis is 1-(4-methoxyphenyl)-3-methylbutan-2-one. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final amine. The Leuckart reaction itself is a classic method for the reductive amination of ketones and aldehydes. caltech.edu It can be performed under direct (one-pot) or indirect conditions, where the intermediate imine is isolated before reduction. chemicalbook.com

PrecursorReagentsKey TransformationReference
1-(4-methoxyphenyl)-3-methylbutan-2-oneAmmonium formate (B1220265), Formic acidReductive amination caltech.edu
1-(4-methoxyphenyl)-3-methylbutan-2-oneIsopropylamine, H₂, Hydrogenation catalyst (e.g., Pd/C)Reductive amination

Alternative Synthetic Routes and Precursor Utilization

Beyond direct reductive amination of the corresponding ketone, other synthetic pathways can be envisioned for the preparation of this compound. One such alternative is the Ritter reaction, which involves the reaction of a suitable alcohol or alkene with a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.org For instance, an appropriately substituted secondary alcohol could react with a nitrile to form an N-alkyl amide, which can then be hydrolyzed to the desired amine. wikipedia.orgnih.gov

Another potential route starts from 4-methoxybenzyl cyanide. chemicalbook.comottokemi.comchemicalbook.com This precursor can undergo alkylation at the α-position with an isopropyl halide, followed by reduction of the nitrile group to yield the target amine. The reduction of the nitrile can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. researchgate.net

Enantioselective Synthesis and Chiral Resolution Techniques

The presence of a stereocenter at the C-2 position of this compound necessitates methods for obtaining single enantiomers. This is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers. Both enantioselective synthesis and chiral resolution are employed to achieve this.

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis offers an elegant and efficient way to directly synthesize a specific enantiomer of a chiral amine. One of the most powerful methods in this regard is the asymmetric hydrogenation of a prochiral imine precursor. researchgate.netrsc.orgnih.gov This reaction utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to one face of the C=N double bond. While specific examples for this compound are not prevalent in readily available literature, this methodology is widely applied for the synthesis of structurally similar chiral amines. researchgate.netnih.gov

Another significant biocatalytic approach is the use of transaminases (TAs). nih.govnih.govresearchgate.net These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor, 1-(4-methoxyphenyl)-3-methylbutan-2-one, using an amino donor like isopropylamine. Engineered transaminases have shown high enantioselectivity for a broad range of substrates, including those with bulky substituents. nih.govresearchgate.net

Catalytic MethodPrecursorCatalyst TypeKey AdvantageReferences
Asymmetric HydrogenationN-substituted imine of 1-(4-methoxyphenyl)-3-methyl-2-butanoneChiral transition metal complexes (e.g., Rh, Ir, Pd with chiral phosphine (B1218219) ligands)High enantioselectivity and atom economy. researchgate.netnih.govdntb.gov.ua
Asymmetric Transamination1-(4-methoxyphenyl)-3-methylbutan-2-oneEngineered (R)- or (S)-selective transaminasesHigh enantioselectivity under mild, environmentally friendly conditions. nih.govnih.govresearchgate.net

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry during synthesis. wikipedia.org A chiral auxiliary is a temporary stereogenic group that is attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of amines like this compound, pseudoephedrine is a commonly used chiral auxiliary. caltech.edunih.govharvard.edunih.gov The synthesis would involve the formation of an amide between a carboxylic acid precursor and pseudoephedrine. The resulting amide can then undergo diastereoselective alkylation at the α-position, followed by cleavage of the auxiliary to yield the enantiomerically enriched amine. Another class of powerful chiral auxiliaries are the Evans oxazolidinones. wikipedia.orgnih.govsantiago-lab.com These can be used to control the stereochemistry of alkylation or aldol (B89426) reactions of a suitable precursor, which can then be converted to the target amine.

Diastereomeric Salt Formation for Chiral Resolution

Chiral resolution via diastereomeric salt formation is a classical and still widely used method for separating enantiomers. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization.

Commonly used resolving agents for amines include tartaric acid and its derivatives (like dibenzoyltartaric acid) and mandelic acid. google.comnih.govnih.govrsc.org The choice of resolving agent and solvent is critical for efficient separation. After separation of the diastereomeric salts, the desired enantiomer of the amine can be liberated by treatment with a base. This method allows for the isolation of both enantiomers of the target compound.

Resolving AgentPrinciple of SeparationKey ConsiderationsReferences
Tartaric Acid and its derivativesFormation of diastereomeric salts with different solubilities.Choice of solvent, temperature, and stoichiometry are crucial for effective crystallization. researchgate.netrsc.org
Mandelic AcidFormation of diastereomeric salts with different solubilities.The specific enantiomer of mandelic acid used determines which amine enantiomer crystallizes. google.comnih.govnih.govrsc.org

Optimization of Reaction Conditions and Scalability

The efficient synthesis of this compound, typically achieved through reductive amination of 1-(4-methoxyphenyl)-3-methylbutan-2-one, is highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of reducing agent, solvent, temperature, and pressure.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The selection of the reducing agent can significantly impact the reaction's efficiency and selectivity. For instance, while NaBH₄ is a cost-effective and readily available reagent, NaBH₃CN is often preferred for its ability to selectively reduce the intermediate imine in the presence of the starting ketone, thereby minimizing side reactions. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), offers a cleaner reaction profile but may require specialized equipment for handling hydrogen gas, particularly on a larger scale.

The choice of solvent is also critical. Protic solvents like methanol (B129727) or ethanol (B145695) are frequently used as they can participate in the reaction mechanism and help to solubilize the reactants. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) can also be employed, sometimes in combination with a Lewis acid to facilitate imine formation.

Temperature and reaction time are interdependent variables that need to be optimized to ensure complete conversion without promoting decomposition or side-product formation. While some reductive aminations can proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

For large-scale synthesis, or scalability, the focus shifts towards cost-effectiveness, safety, and ease of operation. This often involves moving away from expensive or hazardous reagents towards more benign and economical alternatives. For example, catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate in place of gaseous hydrogen, can be a safer and more scalable option. Process optimization studies would typically involve a Design of Experiments (DoE) approach to systematically evaluate the impact of each variable on yield and purity, ultimately leading to a robust and scalable manufacturing process.

Derivatization Strategies for Structural Modification and Analogue Generation

The chemical structure of this compound offers multiple sites for modification, allowing for the generation of a diverse library of analogues. These derivatization strategies can be broadly categorized into modifications of the amine moiety, the aromatic ring, and the isobutyl side-chain.

Functional Group Interconversions on the Amine Moiety

The primary amine group is a versatile handle for a wide array of chemical transformations.

N-Acylation: The amine can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., DCC, EDC). This reaction leads to the formation of the corresponding amides. The choice of the acylating agent allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

Acylating AgentCoupling AgentProduct Type
Acetyl chloride-N-acetyl derivative
Benzoic anhydride-N-benzoyl derivative
Propanoic acidDCC/EDCN-propanoyl derivative

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through N-alkylation. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled approach is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ. This method allows for the precise introduction of a single alkyl group.

Aldehyde/KetoneReducing AgentProduct Type
FormaldehydeNaBH₃CNN-methyl derivative
AcetaldehydeNaBH(OAc)₃N-ethyl derivative
AcetoneH₂, Pd/CN-isopropyl derivative

Modifications to the Aromatic Ring System

The 4-methoxyphenyl (B3050149) group provides opportunities for electrophilic aromatic substitution reactions. The existing methoxy (B1213986) group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho to the alkyl substituent (positions 3 and 5).

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. minia.edu.eg The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Electrophilic halogenation using reagents like bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) can introduce a bromine atom onto the aromatic ring. wikipedia.org

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can be used to introduce acyl or alkyl groups, respectively, onto the aromatic ring. wikipedia.org However, the presence of the amine functionality can complicate these reactions, often requiring protection of the amine group prior to the electrophilic substitution step.

ReactionReagentPosition of Substitution
NitrationHNO₃/H₂SO₄Ortho to the alkyl chain
BrominationBr₂/FeBr₃Ortho to the alkyl chain
AcylationRCOCl/AlCl₃ (with protected amine)Ortho to the alkyl chain

Side-Chain Diversification

Modification of the isobutyl side-chain is more challenging but can be achieved through more complex synthetic routes. One approach would involve starting from a different ketone precursor in the initial reductive amination step. For example, using a ketone with a different alkyl or aryl group in place of the isobutyl group would lead to analogues with a diversified side-chain. This strategy allows for the exploration of the structure-activity relationship related to the steric and electronic properties of this part of the molecule.

Advanced Analytical Methodologies for Structural Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, allowing for the non-destructive investigation of molecular structures through the interaction of matter with electromagnetic radiation. For a compound like 1-(4-Methoxyphenyl)-3-methylbutan-2-amine, a combination of mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy provides a complete picture of its atomic and molecular composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₂H₁₉NO. HRMS analysis, often using a soft ionization technique like electrospray ionization (ESI), would be employed to confirm this formula. The instrument measures the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then compared to the theoretically calculated mass. A close match between the found and calculated masses provides strong evidence for the proposed molecular formula.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₂H₁₉NO
Ion[M+H]⁺
Calculated Exact Mass194.15394
Expected Experimental Mass~194.1539 ± 0.0010

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. While specific experimental spectra for this compound are not widely published, a detailed prediction of the expected chemical shifts, multiplicities, and integrations can be made based on the known effects of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for each unique proton environment. The aromatic protons on the methoxyphenyl ring are expected to appear as a characteristic AA'BB' system of two doublets. The protons on the aliphatic chain would appear at higher field, with their splitting patterns revealing their neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each chemically unique carbon atom. The spectrum would clearly show the aromatic carbons, the methoxy (B1213986) carbon, and the distinct carbons of the isobutyl amine side chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AssignmentPredicted ¹H Chemical Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to OCH₃)~6.85 (d, 2H)~114.0
Aromatic CH (meta to OCH₃)~7.15 (d, 2H)~130.0
Aromatic C-OCH₃-~158.5
Aromatic C-CH₂-~130.5
OCH₃~3.80 (s, 3H)~55.2
CH-NH₂~3.10 (m, 1H)~58.0
CH₂~2.65 (m, 2H)~43.0
NH₂~1.5-3.0 (br s, 2H)-
CH(CH₃)₂~1.80 (m, 1H)~32.0
CH(CH₃)₂~0.95 (d, 6H)~22.5

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to the vibrational frequencies of specific bonds.

For this compound, the key functional groups are the primary amine (-NH₂), the aromatic ring, the ether linkage (-O-CH₃), and the alkyl framework. The primary amine group is particularly characteristic, giving rise to two N-H stretching bands. spectroscopyonline.com The C-O stretch of the aryl ether and the substitution pattern on the benzene ring also produce strong, identifiable bands. orgchemboulder.com

Table 3: Key IR and Raman Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250 (two bands)Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2960 - 2850Strong
N-H Bend (Scissoring)1650 - 1580Medium
Aromatic C=C Stretch1610, 1515Strong-Medium
Aryl Ether C-O Stretch (asymmetric)~1250Strong
Aliphatic C-N Stretch1250 - 1020Medium-Weak
N-H Wag910 - 665Broad, Strong

Chromatographic Techniques for Purity and Isomeric Separation

Chromatography is essential for separating the target compound from any starting materials, byproducts, or isomers, thereby allowing for accurate purity assessment. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound's purity can be determined by integrating the peak area, often with UV detection at a wavelength where the methoxyphenyl chromophore absorbs strongly (e.g., ~225 nm).

Table 4: Representative RP-HPLC Method for Purity Analysis
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
ElutionGradient (e.g., 10% B to 90% B over 15 min)
Flow Rate1.0 mL/min
DetectionUV at 225 nm
PurposePurity determination, quantitative analysis

Gas Chromatography (GC) Applications

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. The direct analysis of amines by GC can be challenging due to their basicity, which can cause peak tailing on standard silica-based columns. labrulez.com This issue can be mitigated by using specialized base-deactivated columns or by chemical derivatization.

Derivatization, for instance by acylation with reagents like trifluoroacetic anhydride (TFAA), converts the polar amine group into a less polar, more volatile amide. h-brs.de This process significantly improves peak shape and chromatographic performance. nih.gov GC is typically coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for the definitive identification of the main component and any impurities.

Table 5: Potential GC Methods for Analysis
MethodColumnTypical ConditionsNotes
Direct AnalysisPolyethylene glycol (WAX) or specialized amine columnInjector: 250°C; Oven: 100°C to 250°C ramp; Detector (FID): 280°CMay require a highly inert column to prevent peak tailing.
Analysis after Derivatization (e.g., with TFAA)5% Phenyl Polysiloxane (e.g., DB-5, HP-5)Injector: 250°C; Oven: 80°C to 280°C ramp; Detector (FID/MS): 280°CImproves volatility and peak shape; allows use of standard columns. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric purity. wvu.edunih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic compound, leading to different retention times and, consequently, their separation. nih.govnih.gov High-performance liquid chromatography (HPLC) is the most common platform for this type of analysis. nih.gov

The enantiomeric resolution of primary amines, including derivatives of phenylethylamine, is frequently achieved using CSPs based on polysaccharides. nih.govnih.gov These CSPs, typically derived from cellulose or amylose that has been functionalized with carbamate derivatives, offer a broad range of applications for separating various classes of chiral molecules. nih.govresearchgate.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a widely used chiral selector that has proven effective for resolving chiral amines. nih.govnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, which often consists of a mixture of an alkane (like hexane or heptane) and an alcohol modifier (such as 2-propanol or ethanol), is critical for optimizing the separation. nih.gov Additives like diethylamine or triethylamine are often included in the mobile phase to improve peak shape and resolution by minimizing undesirable interactions between the basic amine analytes and the silica surface of the column. nih.gov

The effectiveness of a chiral separation is quantified by several parameters, including the retention factor (k'), the separation factor (α), and the resolution (Rs). An α value greater than 1 indicates that the CSP can differentiate between the enantiomers, while a baseline separation is typically achieved with an Rs value of 1.5 or greater. researchgate.net

While specific chromatographic conditions for this compound are not extensively documented in the literature, the general approach for analogous primary amines provides a clear framework. The table below illustrates typical conditions used for the enantiomeric separation of related chiral primary amines on polysaccharide-based CSPs.

Chiral Stationary Phase (CSP)Mobile Phase CompositionSeparation Factor (α)Application Example
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1)Acetonitrile/Water with 0.1% Diethylamine>1.2Simultaneous determination of escitalopram and its R-enantiomer. nih.gov
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/2-Propanol (90:10 v/v)1.17 - 2.45Enantioseparation of NBD-derivatized 1,3-dimethylbutylamine. yakhak.org
Bonded Polysaccharide Phases (e.g., ChiralPak IA, IB, IC)Heptane/Ethanol (B145695) with 0.1% ButylamineVariableScreening of various underivatized chiral primary amines. nih.gov
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/2-Propanol/Diethylamine1.58Resolution of α-methylbenzylamine. yakhak.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. It provides unequivocal proof of molecular connectivity, conformation (the spatial arrangement of atoms), and, for chiral molecules, the absolute stereochemistry of a single enantiomer.

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state.

For a chiral compound that crystallizes in a non-centrosymmetric space group, it is possible to determine its absolute configuration using anomalous dispersion effects. This allows for the unambiguous assignment of the (R) or (S) configuration to each stereocenter.

While a crystal structure for this compound is not publicly available, analysis of structurally related compounds demonstrates the power of this technique. For example, the crystal structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile was determined, revealing details about its molecular conformation and intermolecular interactions. researchgate.net Such studies provide precise data on the geometry of the methoxyphenyl group and how it is oriented relative to the rest of the molecule.

The data obtained from an X-ray crystallographic analysis is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions. The table below shows representative crystallographic data for a related methoxyphenyl-containing organic molecule to illustrate the type of information obtained.

ParameterExample Value (for a related compound)Information Provided
Chemical FormulaC19H19NO4The elemental composition of the molecule in the crystal. researchgate.net
Crystal SystemMonoclinicThe basic geometric shape of the unit cell. researchgate.net
Space GroupP21/cThe symmetry elements present within the unit cell. researchgate.net
Unit Cell Dimensions (a, b, c, β)a = 7.2880 Å, b = 8.1030 Å, c = 28.460 Å, β = 94.018°The lengths and angles of the unit cell that contains the molecules. researchgate.net
Volume (V)1676.6 ųThe volume of the unit cell. researchgate.net
Molecules per Unit Cell (Z)4The number of molecules packed into each unit cell. researchgate.net

This level of detailed structural information is invaluable, confirming the compound's identity and providing insights into the steric and electronic properties that govern its interactions in a biological or chemical system.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for investigating the electronic properties and reactivity of molecules. These calculations provide detailed information about electron distribution, molecular orbital energies, and electrostatic potential, which collectively govern a molecule's stability and interaction patterns.

Studies on compounds structurally related to 1-(4-methoxyphenyl)-3-methylbutan-2-amine, such as other 4-methoxyphenyl (B3050149) derivatives, have utilized DFT methods like B3LYP to optimize molecular geometries and calculate key electronic parameters. aun.edu.egresearchgate.netmdpi.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is another valuable output of quantum chemical calculations. The MEP visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). These maps are instrumental in predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding.

Mulliken charge analysis quantifies the electronic charge on each atom in the molecule. For instance, in a related Schiff base containing a 4-methoxyphenyl group, calculations showed a considerable negative charge on the nitrogen atom, suggesting its potential to act as a hydrogen bond acceptor in intermolecular interactions. aun.edu.egresearchgate.net

Table 1: Example of Calculated Electronic Properties for a Structurally Related Triazole Derivative Data derived from studies on similar molecular scaffolds.

Parameter Calculated Value Significance
HOMO Energy -6.2 eV Indicates electron-donating capability
LUMO Energy -1.8 eV Indicates electron-accepting capability
Energy Gap (ΔE) 4.4 eV Relates to chemical reactivity and stability
Dipole Moment 5.1 Debye Measures overall molecular polarity

Note: These values are illustrative and based on calculations for a related N-acylhydrazone derivative. Actual values for this compound would require specific calculation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

While specific docking studies on this compound are not widely published, research on its analogues provides significant insights. For example, a study on 4-methoxybenzyl derivatives bearing an imidazo[2,1-b] aun.edu.egmdpi.comnih.govthiadiazole core investigated their interaction with the transforming growth factor-beta (TGF-β) type I receptor kinase domain, a target implicated in cancer. nih.gov The simulations revealed that these compounds bind within the active site through a combination of hydrogen bonds and hydrophobic interactions. nih.gov The most potent compound in that series demonstrated a strong binding affinity, which correlated well with its observed anticancer activity. nih.gov

Key interactions typically observed for this class of compounds include:

Hydrogen Bonding: The amine group or other heteroatoms can act as hydrogen bond donors or acceptors, forming crucial connections with amino acid residues in the receptor's active site.

Hydrophobic Interactions: The methoxyphenyl ring and the isobutyl group can engage in hydrophobic or van der Waals interactions with nonpolar residues, contributing significantly to binding affinity.

π-π Stacking: The aromatic methoxyphenyl ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. aun.edu.eg

Table 2: Example of Molecular Docking Results for Analogues of this compound Against TGF-β Receptor Kinase Data adapted from a study on 4-methoxybenzyl imidazothiadiazole derivatives. nih.gov

Compound Analogue Docking Score (kcal/mol) Key Interacting Residues
Analogue 7g -7.012 Not specified
Analogue 8b Not specified Not specified
Melphalan (Control) Not specified Not specified

Note: A more negative docking score typically indicates a higher binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key physicochemical properties or structural features (descriptors) that govern their potency.

QSAR models have been developed for various series of aryl derivatives, which share structural similarities with this compound. nih.govnih.gov These models can be two-dimensional (2D-QSAR), using descriptors calculated from the 2D structure, or three-dimensional (3D-QSAR), which considers the 3D conformation of the molecules. nih.gov

Commonly used descriptors in QSAR studies for such compounds include:

Topological Descriptors: (e.g., Wiener index, Chi indices) which describe molecular branching and connectivity. mdpi.com

Electronic Descriptors: (e.g., Dipole Moment, AlogP98) which relate to charge distribution and lipophilicity. mdpi.comnih.gov

Thermodynamic Descriptors: (e.g., Thermal Energy) which can influence binding. nih.gov

The predictive power of a QSAR model is assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² (R²pred) for an external test set. nih.govnih.gov A robust QSAR model will have high values for these parameters, indicating its reliability for activity prediction. nih.gov

Table 3: Statistical Validation Parameters from a Representative 3D-QSAR Study on Quinazoline Analogues Data from a study on EGFR inhibitors. nih.gov

Model R² (Correlation Coefficient) q² (Cross-validated R²) R²pred (Predictive R²)
CoMFA 0.855 0.570 0.657
CoMSIA 0.895 0.599 0.681

Note: CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are common 3D-QSAR methods. Higher values indicate a more robust and predictive model.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. Since the 3D shape of a molecule is critical for its interaction with biological targets, understanding its conformational preferences is essential. This compound has several rotatable bonds, leading to a high degree of flexibility.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, solvent effects, and ligand-receptor interactions at an atomic level. nih.gov

A typical MD simulation protocol involves:

Energy Minimization: The initial structure of the molecule is optimized to remove steric clashes and find a low-energy starting conformation.

Heating and Equilibration: The system's temperature and pressure are gradually increased to physiological values and then held constant to allow the molecule to relax and reach equilibrium within its simulated environment (e.g., a water box). nih.gov

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample different conformations and observe the dynamic behavior of the system.

For this compound, MD simulations could reveal the most populated conformations in a solution, the flexibility of the isobutyl and methoxyphenyl groups, and how the molecule's shape adapts upon binding to a target protein.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).

Pharmacophore models can be generated from a set of known active molecules. nih.gov The resulting model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov

For a molecule like this compound, a potential pharmacophore could include:

An Aromatic Ring (AR) feature for the methoxyphenyl group.

A Hydrogen Bond Acceptor (HBA) feature corresponding to the oxygen of the methoxy (B1213986) group.

A Hydrogen Bond Donor (HBD) feature for the amine group.

A Hydrophobic (HY) feature representing the isobutyl group.

Validation of a pharmacophore model is critical and is often performed by assessing its ability to distinguish a set of known active compounds from a database of inactive "decoy" molecules. nih.gov Once validated, the pharmacophore model becomes a powerful tool for discovering new lead compounds with potentially improved properties.

Table 4: List of Compound Names Mentioned

Compound Name
This compound
4-Methoxyaniline
(E)1‐benzyl‐3‐((4‐methoxyphenyl)imino)‐5‐methylindolin‐2‐one
4-methoxybenzyl derivatives
Quinazoline analogues
Melphalan
Phenylalanine
Tyrosine
Tryptophan

Pharmacological Investigations Preclinical Focus

Receptor Binding Affinities and Selectivity Profiling

To understand a compound's potential effects, researchers typically first assess its ability to bind to various receptors in the brain and body. This is measured by its binding affinity (often expressed as Ki or IC50 values), with lower values indicating a stronger binding. Selectivity refers to how preferentially a compound binds to one type of receptor over others.

No published studies were found that detail the binding affinity of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine for the 5-HT₂A receptor or other serotonin (B10506) receptor subtypes. Such studies would be crucial in determining if the compound has potential psychedelic or psychoactive effects, as the 5-HT₂A receptor is a primary target for classic hallucinogens.

There is no available data on whether this compound inhibits the monoamine oxidase enzymes, MAO-A or MAO-B. frontiersin.orgpatsnap.com These enzymes are responsible for breaking down neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine (B1679862). nih.gov Inhibition of MAO can lead to increased levels of these neurotransmitters, which is the mechanism of action for certain classes of antidepressants and anti-Parkinson's drugs. frontiersin.orgpatsnap.comncats.io Without experimental data, its potential as a MAO inhibitor remains unknown.

The interaction of this compound with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) has not been documented in the accessible scientific literature. Compounds that block or reverse the action of these transporters can have significant stimulant or empathogenic effects.

In Vitro Cellular Assays

Following binding studies, researchers often use cell-based assays to determine if the compound activates (agonist) or blocks (antagonist) the receptor it binds to.

No studies utilizing transfected cell lines, such as Human Embryonic Kidney 293 (HEK-293) cells, to examine the functional activity of this compound at any receptor have been published. selleckchem.com These assays are fundamental for understanding the functional consequences of receptor binding.

Information regarding the ability of this compound to modulate intracellular signaling pathways is not available. Such studies would reveal the downstream cellular changes that occur after the compound interacts with a receptor.

Cell Viability and Phenotypic Screening (excluding toxicity assessment)

There is no available scientific literature detailing the effects of this compound on cell viability or its activity in phenotypic screening assays. Standard assays, such as the MTT assay which measures metabolic activity as an indicator of cell viability, have not been reported for this specific compound nih.gov. Phenotypic screening, a method used to identify substances that induce a particular change in a cell's or organism's characteristics, also shows no published results related to this compound.

Preclinical Pharmacokinetic Studies (Animal Models)

Comprehensive preclinical pharmacokinetic data for this compound in animal models are not available in the public domain. Such studies are crucial for understanding how a compound is processed by a living organism and typically involve the characterization of its absorption, distribution, metabolism, and excretion (ADME) umich.edunih.gov.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No studies were found that describe the ADME profile of this compound in any animal model. This includes information on its bioavailability, tissue distribution, and routes of elimination nih.govnih.gov.

Metabolic Pathway Elucidation and Metabolite Identification

Information regarding the metabolic pathways of this compound and the identification of its metabolites is currently unavailable. The process of identifying metabolic "soft-spots" through techniques like liquid chromatography-mass spectrometry (LC-MS/MS) has not been documented for this compound umich.edu.

Cytochrome P450 (CYP) Enzyme Inhibition/Induction

There are no published data on the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes. In vitro assays using liver microsomes or recombinant CYP enzymes are standard methods to assess these interactions, which are important for predicting potential drug-drug interactions umich.edunih.govnih.gov. However, no such assessments have been reported for this compound.

Preclinical Pharmacodynamic Efficacy in Animal Models

No pharmacodynamic studies describing the in vivo efficacy of this compound in animal models have been identified.

Behavioral Effects in Rodent Models (e.g., anxiolytic-like activity)

There is a lack of research on the behavioral effects of this compound in rodent models. Standard behavioral tests, such as the open field or elevated plus maze for anxiety-like behavior, have not been reported in the context of this compound nih.govnih.gov.

Based on a comprehensive search of available scientific literature, there is no preclinical research data available for the specific chemical compound "this compound" regarding its pharmacological investigations, including physiological responses, neurochemical changes, or potential neuroprotective effects.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified sections and subsections. The creation of data tables and detailed research findings is also not feasible due to the absence of any published studies on this particular compound.

Structure Activity Relationship Sar Studies

Systematic Elucidation of Key Structural Features for Biological Activity

The biological activity of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine is determined by the interplay of its three main structural components: the aromatic ring, the alkyl side chain, and the amino group.

The 4-Methoxyphenyl (B3050149) Group: The presence and position of the methoxy (B1213986) group on the phenyl ring are critical for activity. In the broader class of phenethylamines, substitution at the para-position (position 4) of the phenyl ring is a common feature of compounds with significant activity at various receptors and transporters. The 4-methoxy group, in particular, is known to influence the pharmacological profile, often enhancing affinity for certain biological targets. Studies on related phenethylamine (B48288) derivatives have shown that alkyl or halogen groups at the para-position can positively influence binding affinity to receptors like the 5-HT2A receptor. nih.govnih.gov Conversely, the introduction of more polar groups like alkoxy or nitro groups at this position can sometimes decrease affinity. nih.govnih.gov

The 3-Methylbutan-2-amine Side Chain: The nature of the alkyl chain plays a significant role in modulating the potency and selectivity of phenethylamine derivatives. The isobutyl group in this compound is a branched alkyl chain, which can influence how the molecule fits into the binding pocket of a receptor or transporter. In general, increasing the bulk of the alkyl substituent on the side chain can affect activity. For some related compounds, bulky 4-substituents have been shown to result in high-affinity binding. frontiersin.org Elongation of the alkyl chain at the alpha-position (the carbon adjacent to the amino group) can decrease dopaminergic activity. mdpi.com

The Primary Amino Group: The primary amine is a key pharmacophoric feature, as it is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding sites of biological targets. N-alkylation of the amino group is a common modification in phenethylamine chemistry that can significantly alter the pharmacological profile. For instance, N-substitution with larger alkyl groups can increase receptor affinity.

The following table summarizes the general SAR principles for phenethylamine derivatives that can be extrapolated to this compound:

Structural FeatureModificationGeneral Effect on Biological Activity
Phenyl Ring Substitution at the para-positionGenerally enhances activity
Methoxy group at the para-positionCan enhance affinity for specific targets
Other substituents (alkyl, halogen) at para-positionCan positively influence binding affinity
Alkyl Side Chain Increased bulkinessCan influence binding affinity and selectivity
Branching of the chainAffects steric interactions within the binding pocket
Elongation of the chainMay decrease activity at certain targets
Amino Group Primary amine (unsubstituted)Essential for ionic interactions
N-alkylationCan modulate potency and selectivity

Impact of Stereochemistry on Biological Target Interactions

This compound possesses a chiral center at the carbon atom bearing the amino group (C-2). Therefore, it exists as a pair of enantiomers, (R)-1-(4-Methoxyphenyl)-3-methylbutan-2-amine and (S)-1-(4-Methoxyphenyl)-3-methylbutan-2-amine. The spatial arrangement of the substituents around this chiral center can have a profound impact on the interaction of the molecule with its biological targets, which are themselves chiral.

For many psychoactive phenethylamines, one enantiomer is often significantly more potent than the other. This stereoselectivity arises from the specific three-dimensional fit required for optimal binding to the receptor or transporter. For instance, in the case of some α-methylphenethylamines, the α2-adrenergic receptor shows a strong preference for the 2S(+) isomer, while the α1 subtype does not exhibit the same level of stereoisomeric discrimination.

The differential activity of stereoisomers can be attributed to one enantiomer being able to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the amino acid residues in the binding pocket of the target protein. The less active enantiomer may bind in a less optimal orientation or may experience steric hindrance, leading to a weaker interaction and reduced biological effect.

While specific studies on the stereoisomers of this compound are not extensively detailed in the available literature, the well-established principles of stereochemistry in drug action strongly suggest that the (R) and (S) enantiomers will exhibit different pharmacological profiles.

Correlation of Substituent Effects with Pharmacological Profiles

The pharmacological profile of this compound is a direct consequence of the electronic and steric properties of its substituents.

Electronic Effects of the 4-Methoxy Group: The methoxy group is an electron-donating group, which can influence the electron density of the phenyl ring. This, in turn, can affect the molecule's ability to engage in π-π stacking interactions with aromatic amino acid residues in the binding site of a receptor. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, potentially forming an additional point of interaction with the biological target.

The following table illustrates how different substituents in related phenethylamine analogs can influence their pharmacological profile:

Compound ClassSubstituent ModificationResulting Pharmacological Profile
4-Substituted PhenethylaminesIntroduction of a bulky 4-substituentCan lead to high-affinity binding and antagonistic behavior at 5-HT2A receptors frontiersin.org
α-Alkyl PhenethylaminesSubstitution with a small alkyl group (e.g., methyl)Slows metabolism by MAO
N-Substituted PhenethylaminesN-tert-butyl substitutionCan enhance beta-2 adrenergic receptor selectivity

Design Principles for Optimized Analogues

Based on the SAR principles discussed, several strategies can be employed to design optimized analogues of this compound with potentially improved potency, selectivity, or other desirable pharmacological properties.

Modification of the Phenyl Ring Substitution:

Positional Isomers: Moving the methoxy group to the ortho- or meta-positions would likely alter the receptor binding profile.

Substitution with Other Groups: Replacing the methoxy group with other substituents of varying electronic properties (e.g., electron-withdrawing groups like halogens or trifluoromethyl) or steric bulk could fine-tune the activity.

Alteration of the Alkyl Side Chain:

Chain Length: Systematically increasing or decreasing the length of the alkyl chain could modulate activity.

Branching: Modifying the branching pattern of the isobutyl group (e.g., to a sec-butyl or tert-butyl group) would alter the steric profile and could lead to changes in selectivity.

Cyclization: Incorporating the alkyl chain into a cyclic structure, such as a cyclopropyl or cyclobutyl ring, could constrain the conformation and potentially enhance affinity for specific targets.

Modification of the Amino Group:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can have a significant impact on potency and selectivity.

N,N-Dialkylation: The introduction of two alkyl groups on the nitrogen could further modify the pharmacological profile.

The rational design of new analogues would involve a systematic exploration of these structural modifications, followed by in vitro and in vivo pharmacological evaluation to determine the effects of these changes on the desired biological activity.

Potential Research Applications and Future Directions

Utility as a Pharmacological Probe for Receptor Systems

The structure of 1-(4-methoxyphenyl)-3-methylbutan-2-amine, characterized by a methoxyphenyl group and an isobutylamine (B53898) moiety, suggests its potential to interact with biogenic amine receptors. Compounds with similar structural motifs are known to exhibit activity at various receptor systems, including trace amine-associated receptors (TAARs) and other G protein-coupled receptors (GPCRs). mdpi.comnih.gov

Table 1: Structural Analogs and Their Known Pharmacological Targets

Compound NameStructural Similarity to this compoundKnown Pharmacological Target(s)Reference
2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amineMethoxyphenyl groupTrace Amine-Associated Receptor 1 (TAAR1) mdpi.com
4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)Methoxyphenyl groupCorticotropin-releasing factor (CRF)1 receptor nih.gov
{4-Amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanoneMethoxyphenyl groupAryl-phenylketone class drugbank.com

The potential for this compound to act as a pharmacological probe stems from its ability to selectively bind to a specific receptor or a family of receptors. As a probe, it could be used in radiolabeled form or with a fluorescent tag to map the distribution and density of its target receptors in tissues and cells. Furthermore, by studying its functional effects (e.g., agonist, antagonist, or allosteric modulator activity), researchers could elucidate the physiological roles of its target receptors. The exploration of its binding affinity and selectivity profile across a panel of receptors would be a critical first step in establishing its utility as a pharmacological tool.

Development as an Analytical Reference Standard

The development of this compound as an analytical reference standard is crucial for ensuring the accuracy and consistency of its quantification in various matrices. sigmaaldrich.comorganixinc.com A reference standard is a highly purified and well-characterized substance used as a measurement base.

The process of establishing this compound as a reference standard would involve:

High-Purity Synthesis: Developing a robust and reproducible synthetic route to obtain the compound with a purity of 98% or higher. mdpi.com

Comprehensive Characterization: Thoroughly characterizing the compound using a suite of analytical techniques to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

Analytical TechniquePurpose
Nuclear Magnetic Resonance (¹H and ¹³C NMR)Elucidation of the molecular structure.
Mass Spectrometry (MS)Determination of the molecular weight and fragmentation pattern.
Fourier-Transform Infrared Spectroscopy (FTIR)Identification of functional groups.
Elemental AnalysisDetermination of the elemental composition.
High-Performance Liquid Chromatography (HPLC)Assessment of purity and quantification.

Once characterized, the analytical reference standard can be used for various purposes, including the calibration of analytical instruments, the validation of analytical methods, and as a quality control material in research and forensic laboratories.

Exploration in Chemical Biology for Target Validation

In the field of chemical biology, small molecules are invaluable tools for validating the role of specific proteins in disease processes. If this compound is found to interact with a particular biological target, it could be employed to study the downstream cellular and physiological consequences of modulating that target's activity.

Challenges and Opportunities in Future Academic Research on this compound

Despite its potential, research on this compound faces several challenges. A primary hurdle is the current lack of commercially available sources for this specific compound, necessitating its de novo synthesis. The synthesis itself may present challenges in achieving high yields and purity, particularly in controlling stereochemistry if chiral centers are present.

Furthermore, the limited existing literature on this exact molecule means that researchers must start from a foundational level, conducting initial screening and characterization studies without a significant body of prior work to build upon. This includes a comprehensive evaluation of its metabolic stability, pharmacokinetic profile, and potential off-target effects, all of which are critical for interpreting research findings.

However, these challenges also present significant opportunities. The novelty of the compound means that any discoveries regarding its biological activity and mechanism of action would be highly significant. The synthesis and pharmacological evaluation of a library of analogs based on the this compound scaffold could lead to the identification of potent and selective ligands for novel biological targets. Such research could open up new avenues for drug discovery and a deeper understanding of complex biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.